molecular formula C7H12F2 B1317539 1,1-Difluoro-3-methylcyclohexane CAS No. 74185-73-2

1,1-Difluoro-3-methylcyclohexane

Cat. No.: B1317539
CAS No.: 74185-73-2
M. Wt: 134.17 g/mol
InChI Key: ZGCJYCWVWYQKEE-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methylcyclohexane is an organic compound with the molecular formula C7H12F2. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the cyclohexane ring.

Preparation Methods

The synthesis of 1,1-Difluoro-3-methylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 3-methylcyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions. Another method involves the direct fluorination of 3-methylcyclohexane using elemental fluorine or other fluorinating agents. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .

Chemical Reactions Analysis

1,1-Difluoro-3-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.

Scientific Research Applications

1,1-Difluoro-3-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity. Fluorine atoms can also alter the compound’s lipophilicity, enhancing its ability to cross biological membranes. These factors contribute to the compound’s overall biological activity and potential therapeutic effects .

Comparison with Similar Compounds

1,1-Difluoro-3-methylcyclohexane can be compared with other fluorinated cycloalkanes, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1-difluoro-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCJYCWVWYQKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567442
Record name 1,1-Difluoro-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74185-73-2
Record name 1,1-Difluoro-3-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74185-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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